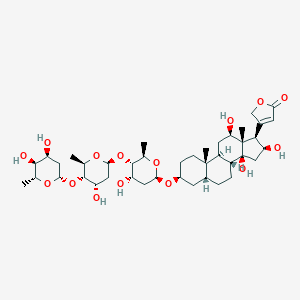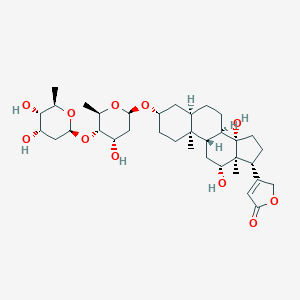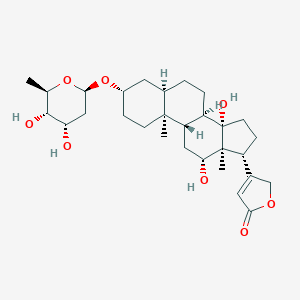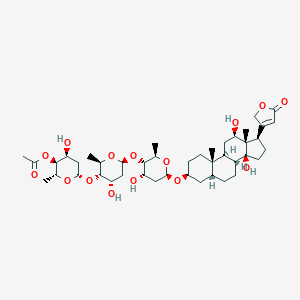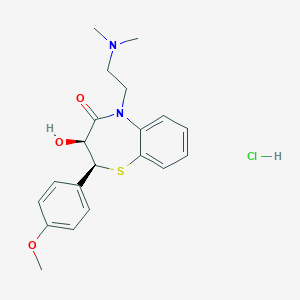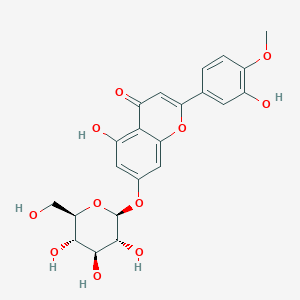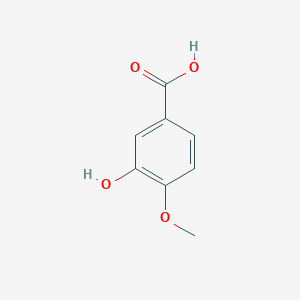
Edoxaban tosylate monohydrate
Descripción general
Descripción
Edoxaban tosylate hydrate is a hydrate that is the monohydrate of the tosylate salt of edoxaban. Used for the treatment of deep vein thrombosis and pulmonary embolism. It has a role as an anticoagulant, an EC 3.4.21.6 (coagulation factor Xa) inhibitor and a platelet aggregation inhibitor. It contains an edoxaban tosylate.
Mecanismo De Acción
Target of Action
Edoxaban tosylate hydrate, also known as Lixiana or Edoxaban tosylate monohydrate, is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs . Its primary target is Factor Xa , a key protein in the coagulation cascade . Factor Xa plays a crucial role in blood clot formation, and by inhibiting it, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Mode of Action
Edoxaban is a selective inhibitor of Factor Xa . It works by binding to Factor Xa and inhibiting its activity, thereby preventing the conversion of prothrombin into thrombin, a critical step in the coagulation cascade . This inhibition prevents the formation of fibrin, the main component of blood clots, thus reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Biochemical Pathways
The inhibition of Factor Xa by Edoxaban disrupts the coagulation cascade, preventing the formation of a thrombus . This affects the downstream effects of thrombin, such as the conversion of fibrinogen to fibrin, and the activation of platelets, both of which are crucial for blood clot formation .
Pharmacokinetics
Edoxaban has a high oral bioavailability of approximately 62% . It reaches peak plasma concentrations within 1-2 hours of administration . The drug has a terminal elimination half-life in healthy subjects ranging from 10 to 14 hours, with minimal accumulation upon repeat once daily dosing . Edoxaban’s clearance involves both renal and non-renal pathways to almost equal extents .
Result of Action
The molecular and cellular effects of Edoxaban’s action result in a reduction in the risk of stroke and systemic embolism in patients with NVAF and for the treatment of DVT and PE . By inhibiting Factor Xa, Edoxaban prevents the formation of blood clots, thereby reducing the risk of these conditions .
Action Environment
The drug does interact with drugs that inhibit p-gp (p-glycoprotein), which is used to transport edoxaban across the intestinal wall . Therefore, the presence of certain other drugs in the patient’s system could influence Edoxaban’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Edoxaban tosylate hydrate exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa . The plasma concentrations of Edoxaban tosylate hydrate are closely correlated with suppression of thrombin generation and a range of platelet activation parameters . It interacts with enzymes such as carboxylesterase 1 and CYP3A4, which are involved in its minor metabolism .
Cellular Effects
Edoxaban tosylate hydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it is used for venous thromboembolism (VTE) prophylaxis after orthopedic surgery of the lower extremities . Its efficacy and safety in patients with impaired renal function have been evaluated .
Molecular Mechanism
The molecular mechanism of action of Edoxaban tosylate hydrate involves the inhibition of factor Xa, a key protein in the coagulation cascade . By inhibiting factor Xa, Edoxaban tosylate hydrate prevents the stepwise amplification of protein factors needed to form blood clots .
Temporal Effects in Laboratory Settings
In healthy subjects, single oral doses of Edoxaban tosylate hydrate result in peak plasma concentrations within 1.0–2.0 h of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 h, with minimal accumulation upon repeat once daily dosing up to doses of 120 mg .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Edoxaban tosylate hydrate in animal models were not found in the search results, it’s known that the drug has high oral bioavailability, and its clearance involves both renal and non-renal pathways to almost equal extents .
Metabolic Pathways
Edoxaban tosylate hydrate is not extensively metabolized. It undergoes minimal metabolism via hydrolysis (mediated by carboxylesterase 1), conjugation, and oxidation by CYP3A4 . The predominant metabolite M-4, formed by hydrolysis, is human-specific and active and reaches less than 10% of the exposure of the parent compound in healthy subjects .
Transport and Distribution
Edoxaban tosylate hydrate is predominantly absorbed from the upper gastrointestinal tract . In vitro bidirectional transport assays in human colon adenocarcinoma Caco-2 cell monolayers reveal that Edoxaban tosylate hydrate is a substrate of the efflux transporter P-glycoprotein (P-gp) but is not a substrate for uptake transporters .
Propiedades
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O4S.C7H8O3S.H2O/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10;/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10);1H2/t13-,15-,17+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMMNJNZVZZNOI-SJILXJHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40ClN7O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153788 | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229194-11-9 | |
| Record name | Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-, 4-methylbenzenesulfonate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229194-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229194119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edoxaban tosylate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOXABAN TOSYLATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972203R4EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Edoxaban Tosylate Monohydrate is a direct and selective inhibitor of coagulation factor Xa (FXa) [, ]. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This ultimately reduces the formation of fibrin clots, thereby exerting its anticoagulant effect [, ].
A: this compound has the molecular formula (C24H31ClN7O4S)(C7H7O3S)(H2O), corresponding to a molecular weight of 738.21 g/mol [].
A: Yes, this compound has a characteristic UV absorbance maximum (λmax) at 289 nm, which is utilized for its quantification using UV-Visible spectrophotometric methods [, ].
A: Yes, one approach to improve the solubility and permeability, and thus bioavailability, of this compound is by formulating it into a self-microemulsifying drug delivery system (SMEDDS) []. This formulation strategy helps overcome the limitations associated with its poor solubility and permeability, categorized as Class IV of the Biopharmaceutics Classification System (BCS) [].
A: Research indicates that olive oil, Kolliphor RH40, and PEG-400 are suitable excipients for developing SMEDDS formulations of this compound []. These excipients contribute to forming stable microemulsions, improving drug loading, and enhancing in vitro release and ex vivo permeation characteristics [].
A: this compound is minimally metabolized by cytochrome P450 3A4 (<4%) []. Approximately 50% of the absorbed dose is eliminated renally, indicating the importance of dose adjustments in patients with renal impairment [, ]. The remaining portion is excreted through feces [, ].
ANone: Dosage information is not within the scope of this scientific Q&A. Please consult the prescribing information or a healthcare professional for dosage recommendations.
A: Two major global phase 3 trials, ENGAGE AF-TIMI 48 and Hokusai-VTE, have investigated the use of this compound for stroke prevention in patients with atrial fibrillation and for the treatment and prevention of venous thromboembolism, respectively [].
A: UV-Visible spectrophotometry and high-performance liquid chromatography (HPLC) are frequently used for the quantification of this compound [, , ]. The development and validation of these methods are crucial for ensuring the quality control and accurate determination of this compound in pharmaceutical formulations and biological samples.
A: Oxidative degradation products of this compound can be separated and identified using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) []. This technique enables the characterization of degradation impurities and provides insights into the stability of the drug substance under oxidative stress conditions [].
A: The validation of analytical methods for this compound involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines [, ]. These validation steps ensure the reliability and reproducibility of the analytical data generated for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



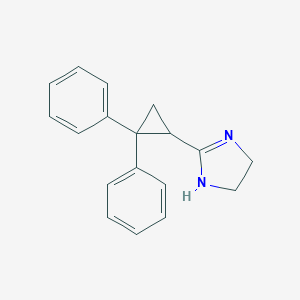
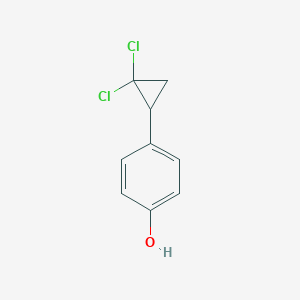
![(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B194485.png)
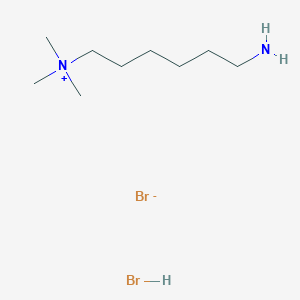
![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)
